![molecular formula C11H8N2O6 B14467838 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- CAS No. 66134-66-5](/img/structure/B14467838.png)
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8N2O6.
Métodos De Preparación
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- typically involves the reaction of 2-nitrobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-nitrobenzoic acid and N-hydroxysuccinimide.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- has several scientific research applications:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- involves the formation of reactive intermediates that can interact with various molecular targets. For example, the nitro group can be reduced to form an amino group, which can then participate in further chemical reactions. The ester bond can be hydrolyzed to release 2-nitrobenzoic acid and N-hydroxysuccinimide, which can then interact with other molecules .
Comparación Con Compuestos Similares
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-methyl-: This compound has a similar pyrrolidinedione core but with a methyl group instead of the 2-nitrobenzoyl group.
2,5-Pyrrolidinedione, 1-ethyl-: Another similar compound with an ethyl group instead of the 2-nitrobenzoyl group.
1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
66134-66-5 |
|---|---|
Fórmula molecular |
C11H8N2O6 |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-3-1-2-4-8(7)13(17)18/h1-4H,5-6H2 |
Clave InChI |
GYURFDYXQCUACT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


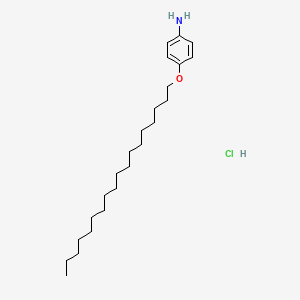
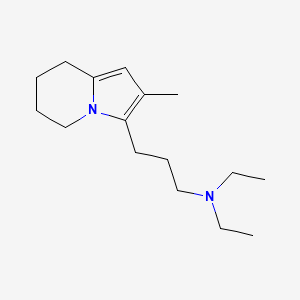
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

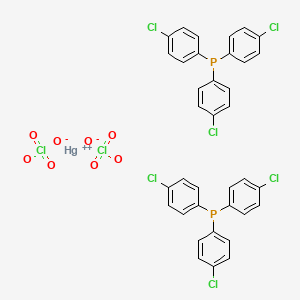
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
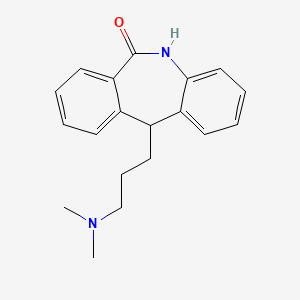

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
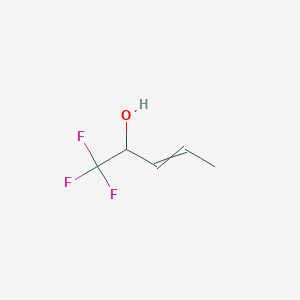
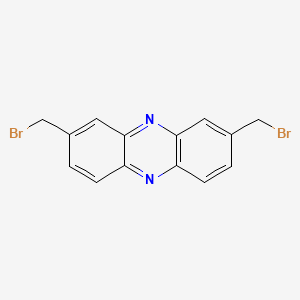

![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
